molecular formula C15H14O B12661433 Dimethyl-9H-xanthene CAS No. 40522-91-6

Dimethyl-9H-xanthene

Cat. No.: B12661433
CAS No.: 40522-91-6
M. Wt: 210.27 g/mol
InChI Key: PQPVYEDTTQIKIA-UHFFFAOYSA-N
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Description

Dimethyl-9H-xanthene, also known as 9,9-Dimethylxanthene, is a heterocyclic organic compound with the molecular formula C15H14O. It is characterized by a xanthene core structure with two methyl groups attached at the 9th position. This compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the xanthene core with dimethyl substitution at the 9th position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Dimethyl-9H-xanthene in biological systems involves its interaction with cellular components. It can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce oxidative stress, leading to cell damage or apoptosis. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility in organic solvents, and ability to participate in diverse chemical reactions make it a valuable compound in various fields of research and industry .

Properties

CAS No.

40522-91-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1,2-dimethyl-9H-xanthene

InChI

InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3

InChI Key

PQPVYEDTTQIKIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C

Origin of Product

United States

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